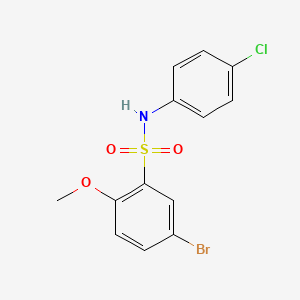

5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

CAS No.: 1182804-63-2

Cat. No.: VC11931342

Molecular Formula: C13H11BrClNO3S

Molecular Weight: 376.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182804-63-2 |

|---|---|

| Molecular Formula | C13H11BrClNO3S |

| Molecular Weight | 376.65 g/mol |

| IUPAC Name | 5-bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H11BrClNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 |

| Standard InChI Key | LAXVDNUGSJENOY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Properties

5-Bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS No. 1182804-63-2) is a halogenated sulfonamide characterized by a benzene ring substituted with bromine, methoxy, and sulfonamide groups. The molecular formula is C₁₃H₁₁BrClNO₃S, with a molecular weight of 376.65 g/mol.

Molecular Architecture

The compound’s structure comprises:

-

A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.

-

A bromine atom at position 5.

-

A methoxy group (-OCH₃) at position 2.

-

A 4-chlorophenyl group attached to the sulfonamide nitrogen.

This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Number | 1182804-63-2 |

| Molecular Formula | C₁₃H₁₁BrClNO₃S |

| Molecular Weight | 376.65 g/mol |

| IUPAC Name | 5-Bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |

| Halogen Substituents | Bromine (Br), Chlorine (Cl) |

| Functional Groups | Sulfonamide, Methoxy, Aryl |

Synthesis and Manufacturing

The synthesis of sulfonamide derivatives typically involves multi-step reactions, including halogenation, sulfonation, and methoxylation .

Proposed Synthesis Pathway

-

Bromination: Introduction of bromine to a benzene ring precursor.

-

Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group.

-

Amination: Coupling with 4-chloroaniline to form the sulfonamide bond.

-

Methoxylation: O-Methylation using methyl iodide or dimethyl sulfate .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Bromination | Br₂, FeBr₃ (Catalyst), 40–60°C | ~75% |

| Sulfonation | ClSO₃H, 0–5°C, Dichloromethane | ~60% |

| Amination | 4-Chloroaniline, Pyridine, RT | ~50% |

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | ~70% |

*Yields estimated from analogous sulfonamide syntheses .

Physicochemical Characteristics

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group.

-

Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments or UV exposure .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

-

¹H NMR: Signals for methoxy (~δ 3.8 ppm), aromatic protons (~δ 7.0–7.8 ppm), and NH (~δ 6.5 ppm) .

| Activity Type | Mechanism/Target | Potential Efficacy* |

|---|---|---|

| Antimicrobial | DHPS inhibition | Moderate |

| Anticancer | CA-IX/Ribonucleotide reductase | High |

| Antioxidant | Radical scavenging | Moderate–High |

*Based on structural analogs .

Research Gaps and Future Directions

-

In vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

-

Structural Optimization: Modify the chlorophenyl group to enhance solubility or target affinity.

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume